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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

pharmacodynamics of terodiline, a drug previously used for urinary incontinence. The

information is compiled from various clinical and pharmacological studies, with a focus on

quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacokinetics
Terodiline exhibits a pharmacokinetic profile characterized by good absorption, extensive

distribution, and a long elimination half-life. Its kinetics have been studied in healthy volunteers

and elderly patients, revealing age-related differences.

Terodiline is well absorbed from the gastrointestinal tract.[1] Following oral administration, the

absorption half-life is approximately 0.7 hours.[2] The maximum rate of absorption occurs

between 1 and 3 hours, with 90% of the available dose being absorbed by 3.4 hours.[3]

The absolute bioavailability of orally administered terodiline is high, with a mean of

approximately 90-92%.[1][2] Studies have reported a range of 64% to 105%.[2]

Terodiline has a large apparent volume of distribution, indicating extensive tissue distribution.

The volume of distribution at steady-state is approximately 407-500 liters.[1][3] The unbound

fraction of terodiline in serum is about 8%.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b098686?utm_src=pdf-interest
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6599419/
https://pubmed.ncbi.nlm.nih.gov/7173296/
https://pubmed.ncbi.nlm.nih.gov/7830238/
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6599419/
https://pubmed.ncbi.nlm.nih.gov/7173296/
https://pubmed.ncbi.nlm.nih.gov/7173296/
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6599419/
https://pubmed.ncbi.nlm.nih.gov/7830238/
https://www.benchchem.com/product/b098686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7617541/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Terodiline is extensively metabolized in the liver. The main metabolites identified are p-

hydroxyterodiline, p-hydroxy-m-methoxyterodiline, and hydroxy-tert-butyl-terodiline.[4] At

steady-state, unconjugated p-hydroxylated terodiline constitutes about 15% of the parent drug

concentration, while hydroxy-tert-butyl-terodiline accounts for about 5%.[4] Another metabolite,

3,4-dihydroxyterodiline, has also been identified.[3] One study noted that a poor hydroxylator

of debrisoquine showed a 3-fold decrease in clearance and an increase in the half-life of (+)-

terodiline.[5]

The elimination of terodiline and its metabolites occurs through both renal and fecal routes.

Approximately 75% of an administered radioactive dose is recovered in the urine, and 25% in

the feces.[3] Intact terodiline accounts for about 1% of the dose in feces, while p-

hydroxyterodiline accounts for about 5%.[3] The renal clearance of terodiline is relatively low,

around 10-14 mL/min.[3][4][5]

The pharmacokinetic parameters of terodiline from various studies are summarized in the

tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Terodiline in Healthy

Volunteers
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Parameter Value Reference

Intravenous Administration

(12.5 mg or 20 mg)

Distribution Half-Life (t½α) 0.3 h [2]

Elimination Half-Life (t½β) 63 h [2]

Serum Clearance (CL) 4.8 L/h [2]

Apparent Volume of

Distribution (Vd)
417 L [2]

Oral Administration (12.5 mg or

25 mg)

Absorption Half-Life (t½a) 0.7 h [2]

Elimination Half-Life (t½β) 65 h [2]

Maximum Serum

Concentration (Cmax)
41 µg/L (for 12.5 mg dose) [4]

79 ± 4 µg/L (for 25 mg dose) [6]

Time to Cmax (tmax) 3.4 h (for 12.5 mg dose) [4]

4 ± 1 h (for 25 mg dose) [6]

Oral Serum Clearance (CL/F) 77 mL/min (for 12.5 mg dose) [4]

75 ± 7 mL/min (for 25 mg

dose)
[6]

Renal Clearance (CLr) 12 mL/min (for 12.5 mg dose) [4]

10.9 ± 2.2 mL/min (for 25 mg

dose)
[6]

Apparent Volume of

Distribution (Vd/F)
382 L (for 12.5 mg dose) [4]

Absolute Bioavailability (F) 92% (range: 64-105%) [2]
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Table 2: Multiple-Dose and Enantiomer-Specific Pharmacokinetic Parameters in Healthy

Volunteers

Parameter Value Reference

Multiple-Dose (Racemic

Terodiline)

Steady-State Serum

Concentration (Css)
275 µg/L (12.5 mg b.i.d.) [4]

509 µg/L (25 mg b.i.d.) [4]

Time to Steady-State ~9 days [4]

R(+)-Terodiline (Single Dose)

Lag Time of Absorption 0.6 ± 0.5 h [5]

Absorption Half-Life (t½a) 0.9 ± 0.5 h [5]

Time to Cmax (tmax) 5.6 ± 2.2 h [5]

Cmax 62 ± 22 µg/L [5]

Volume of Distribution (Vd) 372 ± 84 L [5]

Systemic Clearance (CL) 86 ± 29 mL/min [5]

Terminal Elimination Half-Life

(t½)
56 ± 26 h [5]

Bioavailability (F) 93 ± 19% [5]

S(-)/R(+) Enantiomer Ratio at

Steady-State
Close to unity [4]

Table 3: Pharmacokinetic Parameters of Terodiline in Elderly Patients (mean age 85 years)
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Parameter Value Reference

Terminal Half-Life (t½) 131 h [7]

Oral Clearance (CL/F) 39 mL/min [7]

Average Steady-State Serum

Concentration (Css)
518 µg/L (12.5 mg b.d.) [7]

Time to Steady-State 3-5 weeks [7]

Pharmacodynamics
Terodiline's therapeutic and adverse effects are a result of its dual mechanism of action,

involving both anticholinergic and calcium channel blocking properties.[1][8]

Terodiline acts as a non-selective antagonist at muscarinic receptors and also blocks L-type

calcium channels.[1][9] This combined action leads to the relaxation of smooth muscle,

particularly in the urinary bladder, which is beneficial for treating urinary frequency and urge

incontinence.[8][9] The anticholinergic effect is more pronounced at lower concentrations, while

the calcium channel blocking action becomes more significant at higher concentrations.[1]

The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-(-)-

enantiomer is predominantly a calcium channel blocker.[10]
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Figure 1: Dual mechanism of action of terodiline.

Clinically, terodiline has been shown to reduce diurnal and nocturnal micturition frequency and

episodes of incontinence.[8] It increases bladder volume at the first urge to void and overall

bladder capacity.[8]

The primary safety concern with terodiline is its potential to cause cardiac arrhythmias,

specifically polymorphic ventricular tachycardia (Torsades de Pointes).[9][11] This is associated

with a concentration-dependent prolongation of the QT interval on an electrocardiogram (ECG).

[9][11]

The mechanism for QT prolongation involves the blockade of cardiac ion channels, particularly

the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac

repolarization.[9] Terodiline blocks the hERG current with an IC50 of 375 nM.[12] The (R)-(+)-

enantiomer is primarily responsible for this QT-prolonging effect.[10] In elderly patients treated
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with 12.5 mg twice daily for 7 days, terodiline significantly increased the QTc interval by a

mean of 15 ms and decreased the resting heart rate by a mean of 6.7 beats per minute.[11]
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Figure 2: Signaling pathway for terodiline-induced QT prolongation.

Experimental Protocols
Detailed, step-by-step experimental protocols are not extensively reported in the publicly

available literature. However, the methodologies employed in the key studies are described
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below.

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Procedure Outline:

Sample Preparation: Extraction of terodiline from serum or plasma samples.

Internal Standard: Use of deuterated terodiline HCl as an internal standard for accurate

quantification.[2]

Chromatographic Separation: Separation of terodiline from other biological components

using a gas chromatograph.

Mass Spectrometric Detection: Detection and quantification of terodiline and the internal

standard based on their mass-to-charge ratio.
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Figure 3: Conceptual workflow for terodiline quantification by GC-MS.

Compartmental Analysis: The pharmacokinetic data after intravenous administration has

been described by a two-compartment model.[2] Oral administration data for the R(+)-

enantiomer has been described by a one-compartment model.[5]

Non-compartmental Analysis: This method has also been used to estimate pharmacokinetic

parameters such as Cmax, tmax, and bioavailability (AUC method).[3]

Method: Voltage-clamp studies in guinea pig ventricular preparations and studies using

hERG channels expressed in heterologous systems.[13]
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Procedure Outline:

Isolation of ventricular myocytes or use of cells expressing the hERG channel.

Application of the whole-cell patch-clamp technique to measure ion currents.

Perfusion of the cells with varying concentrations of terodiline.

Measurement of the effect of terodiline on the specific ion currents (e.g., IKr, ICa,L, IKs)

to determine the IC50 values.[13]

Conclusion
Terodiline is a pharmacologically interesting compound with a dual mechanism of action that

provided therapeutic benefits for urinary incontinence. However, its significant and enantiomer-

specific cardiotoxicity, leading to QT prolongation and the risk of Torsades de Pointes,

ultimately led to its withdrawal from the market. The pharmacokinetic profile of terodiline,

particularly its long half-life and potential for accumulation, especially in elderly patients, likely

contributed to this risk. This guide summarizes the key pharmacokinetic and pharmacodynamic

properties of terodiline, providing valuable data and mechanistic insights for researchers in

pharmacology and drug development. The case of terodiline serves as an important example

of the need for thorough cardiovascular safety assessment in drug development, including the

evaluation of individual enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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